molecular formula C21H23N3O2S2 B2833491 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide CAS No. 864859-74-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide

Cat. No.: B2833491
CAS No.: 864859-74-5
M. Wt: 413.55
InChI Key: ZTURWKAFJDMKLZ-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a complex organic compound that features a unique combination of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thieno[2,3-c]pyridine moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-4-9-18(26)23-21-19(20-22-15-7-5-6-8-16(15)27-20)14-10-11-24(13(2)25)12-17(14)28-21/h5-8H,3-4,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURWKAFJDMKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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